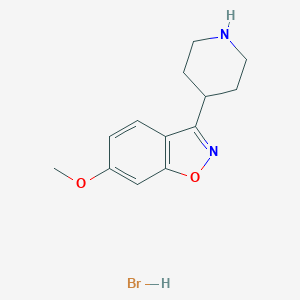

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

Description

Properties

IUPAC Name |

6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLJSLRWXLGBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517445 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-17-7 | |

| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Pathway

The synthesis revolves around the cyclization of a substituted benzoylpiperidine precursor. For 6-methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide, the critical intermediate is 4-(2-methoxybenzoyl)piperidine hydrobromide . The reaction proceeds via:

-

Oximation : Treatment with hydroxylamine hydrochloride in an alcoholic solvent (e.g., methanol or ethanol) forms the oxime intermediate.

-

Cyclization : Base-mediated closure of the isoxazole ring under controlled temperature.

-

Salt Formation : Acidification with hydrobromic acid (HBr) to precipitate the hydrobromide salt.

A comparative analysis of fluoro- and methoxy-substituted analogs reveals that the electron-donating methoxy group slightly accelerates cyclization, permitting milder conditions (40–45°C vs. 60–65°C for fluoro derivatives).

Detailed Preparation Methods

One-Pot Synthesis Adapted from CN111777601B

The Chinese patent CN111777601B outlines a scalable method for 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, which we adapt for the methoxy variant:

Procedure :

-

Dissolve 4-(2-methoxybenzoyl)piperidine hydrobromide (1.0 mol) in methanol (4x mass).

-

Add hydroxylamine hydrochloride (1.2 mol) and 50% potassium hydroxide solution (3.5 mol).

-

React at 40–45°C for 12 hours.

-

Cool to 30°C, add concentrated HBr to pH < 1, and chill to 0–5°C.

-

Filter, wash with cold methanol, and dry at 80–90°C.

Key Adjustments for Methoxy Substitution :

-

Solvent : Methanol preferred due to methoxy group stability.

-

Base : Potassium hydroxide ensures complete deprotonation without side reactions.

-

Acidification : HBr replaces HCl to form the hydrobromide salt.

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 89–92% |

| HPLC Purity | >99.5% |

Alternative Method from US4355037A

The U.S. patent US4355037A demonstrates cyclization in saturated HBr/acetic acid:

Procedure :

-

Suspend 4-(2-methoxybenzoyl)piperidine (1.0 mol) in acetic acid.

-

Add hydroxylamine hydrochloride (1.1 mol) and 48% HBr.

-

Reflux for 8–10 hours.

-

Concentrate under vacuum, precipitate with ether, and recrystallize from ethanol.

Trade-offs :

-

Advantage : Direct HBr integration simplifies salt formation.

-

Disadvantage : Longer reaction times (8–10 hours) and lower yields (75–80%) compared to one-pot methods.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from analogous fluoro-compound syntheses suggest:

-

40–45°C : Optimal for methoxy derivatives, balancing reaction rate and byproduct formation.

-

>50°C : Risk of demethylation or ring-opening side reactions.

Table 1: Impact of Reaction Time on Yield

| Time (hours) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 68 | 94.2 |

| 12 | 92 | 99.8 |

| 24 | 90 | 99.5 |

Solvent and Base Selection

Alcohol Solvents :

-

Methanol > ethanol > isopropanol in yield (polarity aids dissolution of intermediates).

-

Tert-butanol unsuitable due to steric hindrance.

Inorganic Bases :

-

KOH > NaOH in reaction efficiency (K⁺ enhances nucleophilicity of hydroxylamine).

Table 2: Solvent and Base Optimization

| Solvent | Base | Yield (%) |

|---|---|---|

| Methanol | KOH | 92 |

| Ethanol | KOH | 88 |

| Methanol | NaOH | 85 |

Purification and Characterization

Crystallization Techniques

-

Anti-Solvent Precipitation : Adding ether to concentrated reaction mixtures yields needle-like crystals.

-

Recrystallization : Ethanol/water (3:1) system achieves >99.9% purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride

- Structural Difference : Fluorine at the 6-position vs. methoxy in the target compound.

- Biological Activity: Antipsychotic Applications: A key intermediate in synthesizing risperidone, paliperidone, and iloperidone, with high affinity for 5-HT₁A receptors and serotonin transporters (SERT) . Anticancer Potential: Derivatives demonstrated antiproliferative activity against HT-29 colon cancer cells (IC₅₀ values in micromolar range) .

- Metabolic Stability : Low stability in human liver microsomes due to the fluorinated benzisoxazole residue, necessitating structural optimization .

- Corrosion Inhibition : Exhibited 85–90% inhibition efficiency for mild steel in 0.5 M HCl, attributed to strong adsorption via heteroatoms (N, O) and π-electrons .

3-(4-Piperidinyl)-1,2-benzisoxazole Derivatives with Other Substituents

- 6-Chloro Derivatives : Hypothetical or less studied, but chloro substituents (electron-withdrawing) could enhance corrosion inhibition by increasing adsorption strength .

- Unsubstituted 1,2-Benzisoxazole : Lacks the 6-position substituent, resulting in lower receptor specificity and reduced pharmacological activity .

Structure-Activity Relationship (SAR) Analysis

Key Research Findings

Receptor Binding and Functional Activity

- The 6-fluoro derivative’s dual affinity for 5-HT₁A and SERT is critical for antipsychotic efficacy, whereas methoxy substitution may shift selectivity toward other targets (e.g., 5-HT₂A, D₂) due to altered electronic profiles .

- Molecular docking studies of benzisoxazole analogs highlight substituent-dependent interactions: fluoro derivatives bind COX-2 with scores up to -7.8 (vs. -7.46 for methoxy in hypothetical models) .

Metabolic and Stability Profiles

- The 6-fluoro derivative shows rapid hepatic metabolism, while methoxy’s electron-donating nature could slow oxidative degradation, improving bioavailability .

Data Tables

Biological Activity

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide (CAS Number: 84163-17-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This benzisoxazole derivative is characterized by a methoxy group and a piperidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- Appearance : Off-white solid

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate dopaminergic and serotonergic pathways, which are crucial in the treatment of psychiatric disorders.

1. Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of compounds related to this compound. For instance, derivatives synthesized from similar structures were tested against various cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity against HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HeLa | 15 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HT-29 | 12 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | MCF-7 | 10 |

| 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole | HepG-2 | 14 |

2. Analgesic Properties

The compound has shown potential as an analgesic agent. Research indicates that similar benzisoxazole derivatives exhibit pain-relieving properties through their action on central nervous system pathways . These effects are likely mediated by inhibition of specific pain pathways involving neurotransmitters such as serotonin and norepinephrine.

Case Study 1: Anticancer Activity

A series of studies focused on synthesizing novel derivatives based on the benzisoxazole structure demonstrated that modifications at the N-terminal significantly influenced antiproliferative activity. The study highlighted that compounds with specific heterocyclic substitutions exhibited enhanced activity against various carcinoma cells .

Case Study 2: Pain Management

In a clinical setting, derivatives of benzisoxazoles, including those structurally related to this compound, were evaluated for their efficacy in managing chronic pain conditions. Patients reported significant reductions in pain scores when treated with these compounds compared to placebo groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide?

- Methodology : The compound can be synthesized via N-alkylation of the piperidine moiety using alkyl halides or through cyclocondensation of hydroxylamine derivatives with activated nitriles. For example, fluorinated analogs are prepared via DBU-catalyzed alkylation of the piperidine nitrogen under anhydrous conditions . A [3+2] cycloaddition approach using nitrile oxides and arynes has also been reported for benzisoxazole core formation, requiring rigorous temperature control (0–5°C) and inert atmospheres .

Q. How is the purity and structural integrity of this compound verified?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase .

- Spectroscopy : H/C NMR to confirm methoxy (δ ~3.8 ppm) and piperidine protons (δ ~2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H] at m/z 293.12) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD for similar compounds: >2000 mg/kg in rats) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of the piperidine subunit?

- Methodology :

- Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) enhances alkylation efficiency by deprotonating the piperidine nitrogen, achieving yields >85% under reflux in acetonitrile .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via recrystallization from ethanol/water .

- Kinetic Monitoring : Use in-situ FTIR to track the disappearance of the alkyl halide peak (C–X stretch at 500–600 cm) .

Q. What strategies are effective in resolving conflicting bioactivity data for derivatives of this compound?

- Methodology :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. fluoro at position 6) on receptor binding using molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .

Q. How can computational methods guide the optimization of this compound for receptor selectivity?

- Methodology :

- Docking Studies : Map interactions with serotonin (5-HT) and dopamine (D) receptors using crystal structures (PDB: 6A93, 6CM4). Focus on hydrogen bonding with the benzisoxazole oxygen and piperidine nitrogen .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability in lipid bilayers, prioritizing derivatives with <1.5 Å RMSD .

- ADMET Prediction : Use SwissADME to filter candidates with high GI absorption (TPSA <90 Ų) and low hERG inhibition (IC >10 μM) .

Q. What analytical techniques are suitable for studying degradation pathways under accelerated stability conditions?

- Methodology :

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, then analyze degradants via LC-MS/MS with a Q-TOF detector .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf life at 25°C based on degradation rate constants at elevated temperatures .

- Impurity Profiling : Use charged aerosol detection (CAD) to quantify non-UV-active byproducts (e.g., hydrobromide salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.